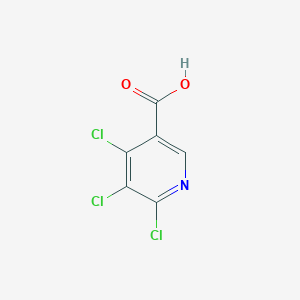

4,5,6-Trichloronicotinic acid

Übersicht

Beschreibung

4,5,6-Trichloronicotinic acid is a chemical compound with the molecular formula C6H2Cl3NO2 and a molecular weight of 226.45 . It is a solid substance at room temperature .

Synthesis Analysis

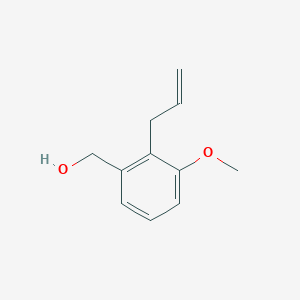

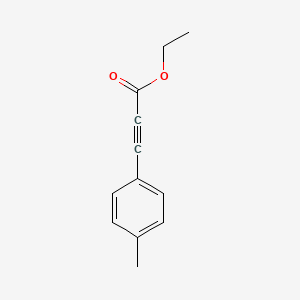

The synthesis of 4,5,6-Trichloronicotinic acid involves multiple steps . The process starts with 5-Chloro-4,6-dihydroxynicotinic acid ethyl ester, which is suspended in phosphorous oxychloride. The mixture is cooled to 0° C and triethylamine is added. The reaction is then heated to 60° C for three hours. The solution is cooled to room temperature, poured onto ice, stirred for 15 minutes, and extracted with ethyl acetate and diethyl ether . The combined organic extracts are washed with brine, dried over Na2SO4, and concentrated to a brown liquid. The crude product is passed through a plug of silica gel eluding with dichloromethane to obtain 4,5,6-trichloronicotinic acid ethyl ester . Sodium hydroxide is added to a solution of 4,5,6-trichloronicotinic acid ethyl ester in 4:1 THF/MeOH. After stirring for 30 minutes, the reaction is acidified to pH 1 by the addition of concentrated HCl, diluted with ethyl acetate, washed with water and brine, dried over Na2SO4, and concentrated to provide the desired product, 4,5,6-trichloro-nicotinic acid .Molecular Structure Analysis

The InChI code for 4,5,6-Trichloronicotinic acid is 1S/C6H2Cl3NO2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1H,(H,11,12) .Physical And Chemical Properties Analysis

4,5,6-Trichloronicotinic acid is a solid at room temperature . The storage temperature is between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation of Analogues for Medical Imaging

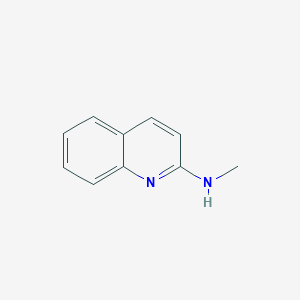

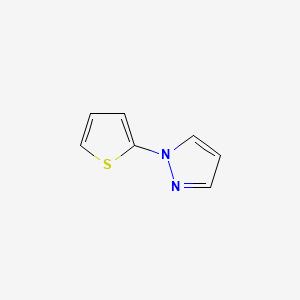

Compounds related to 4,5,6-Trichloronicotinic acid, such as HYNIC (hydrazinonicotinic acid) analogues, are explored for their potential in medical imaging. HYNIC and its isomers serve as bifunctional chelators for technetium (Tc-99m), utilized in radiolabelling bioconjugates for imaging applications. Research investigates these analogues for their chelating capabilities and potential improvements in labelling efficiency and stability of the complexes formed, which are crucial for effective medical imaging (Levente Meszaros et al., 2011).

Organic Chemistry and Cross-Coupling Reactions

In organic chemistry, the carboxylic acid anion moiety of dichloronicotinic acid derivatives is utilized as a directing group in cross-coupling reactions. This approach facilitates the regioselective synthesis of nicotinic acid and triazole derivatives, demonstrating the utility of such compounds in constructing complex organic molecules. This application is vital for developing pharmaceuticals and agrochemicals (I. Houpis et al., 2010).

Environmental Chemistry and Degradation Studies

The degradation of chloronicotinic acids, such as 6-Chloronicotinic acid (a close relative of 4,5,6-Trichloronicotinic acid), has been extensively studied to understand their environmental fate. Photolytic and photocatalytic degradation processes in water reveal the transformation pathways and the efficiency of mineralization, highlighting the environmental impact of these compounds and their derivatives (Romina Žabar et al., 2011).

Agricultural Chemicals and Land Use

Research into related chloronicotinic acids has explored their presence in groundwater in relation to land use and agricultural practices. The study focuses on the impact of pesticides containing chloronicotinic acids on environmental quality, indicating the significance of monitoring and managing the use of such chemicals in agriculture (D. Kolpin, 1997).

Electrocatalytic Applications

Investigations into the electrocatalytic synthesis of aminonicotinic acids from chloropyridine derivatives in the presence of CO2 explore new pathways for synthesizing valuable organic compounds. These studies provide insights into the potential industrial applications of electrochemical reactions involving chloronicotinic acid derivatives (A. Gennaro et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

4,5,6-trichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRLWCPMLULBNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469000 | |

| Record name | 4,5,6-TRICHLORONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6-Trichloronicotinic acid | |

CAS RN |

847608-28-0 | |

| Record name | 4,5,6-TRICHLORONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

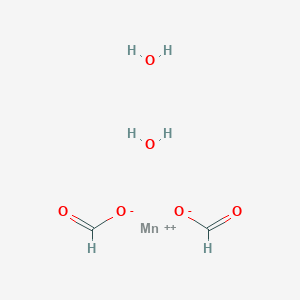

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

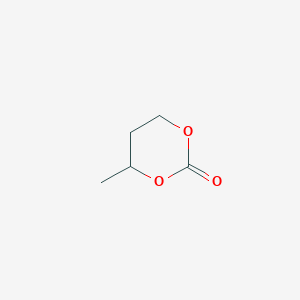

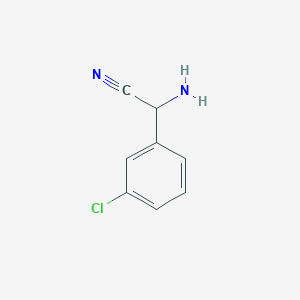

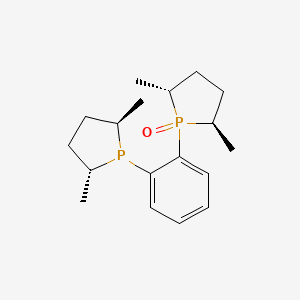

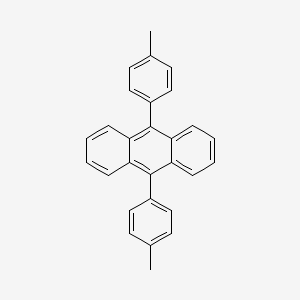

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)